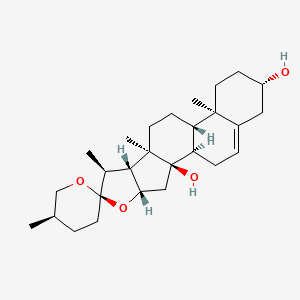
1,4,2-Benzodithiazine, 3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,2-Benzodithiazine, 3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of benzodithiazines, which are known for their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,2-Benzodithiazine, 3-(methylthio)- typically involves the reaction of thiophenols with imidoyl chlorides. The process begins with the nucleophilic substitution at the imine carbon atom by the thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring . This method is efficient and allows for the construction of the benzodithiazine scaffold under mild conditions.
Industrial Production Methods: Industrial production of 1,4,2-Benzodithiazine, 3-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,4,2-Benzodithiazine, 3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodithiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiazines .
Scientific Research Applications
1,4,2-Benzodithiazine, 3-(methylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4,2-Benzodithiazine, 3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, it may interact with cellular receptors and ion channels, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzoxathiazine-2,2-dioxide: Exhibits growth-stimulating activity on plants.
Uniqueness: 1,4,2-Benzodithiazine, 3-(methylthio)- stands out due to its unique structural features and diverse biological activities
Properties
CAS No. |
59103-15-0 |
|---|---|
Molecular Formula |
C8H7NS3 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
3-methylsulfanyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS3/c1-10-8-9-12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
InChI Key |
GGKGFNMFIAJYLG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)


![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)


